2-Oxocyclopentanecarbonitrile
Overview
Description
2-Oxocyclopentanecarbonitrile is an organic compound with the molecular formula C6H7NO. It is also known by other names such as cyclopentanone-2-carbonitrile and 2-oxocyclopentane-1-carbonitrile . This compound is characterized by a five-membered cyclopentane ring with a nitrile group and a ketone group attached to it. It is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Cyclopentanone-2-carbonitrile, also known as 2-oxocyclopentane-1-carbonitrile or 2-Oxocyclopentanecarbonitrile, is an organic compound
Mode of Action
It is known to be used as a raw material and intermediate in organic synthesis . It can be used to synthesize various organic compounds .
Biochemical Pathways
It is known to be involved in the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is a liquid at room temperature .
Result of Action
It is known to be used as a raw material and intermediate in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cyclopentanone-2-carbonitrile. It should be stored in a cool, dry, well-ventilated place away from fire sources . It should also avoid contact with oxidizing agents, acids, and alkalis .
Preparation Methods
2-Oxocyclopentanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of cyclopentanone with cyanogen bromide in the presence of a base . The reaction conditions typically include a solvent such as acetonitrile and a base like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Oxocyclopentanecarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: The compound can be oxidized to form 2-oxocyclopentanecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-cyclopentylamine using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group in this compound can undergo nucleophilic substitution reactions to form various derivatives. For example, reaction with an alcohol in the presence of an acid catalyst can yield an ester.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as acids or bases, and specific temperature and pressure conditions to optimize the reaction .
Scientific Research Applications
2-Oxocyclopentanecarbonitrile has a wide range of applications in scientific research . In chemistry, it is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of pharmaceuticals and agrochemicals.
In biology and medicine, this compound is studied for its potential therapeutic properties. It is used in the synthesis of compounds that exhibit biological activity, such as enzyme inhibitors and receptor modulators. Additionally, it is used in the development of diagnostic agents and imaging probes.
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable component in the manufacture of polymers, resins, and coatings .
Comparison with Similar Compounds
2-Oxocyclopentanecarbonitrile can be compared with other similar compounds, such as cyclopentanone, cyclopentanecarbonitrile, and 2-oxocyclopentanecarboxylate .
Cyclopentanone: This compound lacks the nitrile group present in this compound. It is used as a precursor in the synthesis of various organic compounds and has applications in the fragrance and flavor industry.
Cyclopentanecarbonitrile: This compound lacks the ketone group present in this compound. It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
2-Oxocyclopentanecarboxylate: This compound has an ester group instead of a nitrile group. It is used in the synthesis of polymers and resins.
The uniqueness of this compound lies in its combination of a nitrile and a ketone group, which provides it with distinct reactivity and versatility in chemical reactions .
Properties
IUPAC Name |
2-oxocyclopentane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-5-2-1-3-6(5)8/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMQSLPLJDKUPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60875655 | |
Record name | Cyclopentanecarbonitrile, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60875655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2941-29-9 | |
Record name | 2-Oxocyclopentanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2941-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanecarbonitrile, 2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002941299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2941-29-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146861 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopentanecarbonitrile, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60875655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Oxocyclopentane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical synthetic applications of 2-Oxocyclopentanecarbonitrile?
A1: this compound serves as a valuable building block in synthesizing diverse heterocyclic compounds. For example, it reacts with anthranilic acid derivatives to yield pyrazolo[1,5-a]quinazolin-5-ones []. This reaction proceeds through a cascade condensation–intramolecular acylation process, offering a straightforward route to novel tetracyclic scaffolds. Additionally, this compound acts as a reagent in synthesizing norephedrine homologues [].
Q2: Can you provide details about the reaction mechanism involving this compound in synthesizing N-aryl-δ-valerolactams?
A2: Research has unveiled an intriguing ring-rearrangement reaction of 1-arylamino-2-oxocyclopentane-1-carbonitriles (derivatives of this compound) promoted by phenyliodine bis(trifluoroacetate) (PIFA) to synthesize N-aryl-δ-valerolactams []. This reaction involves a series of steps: C5-H elimination, C1-C2 bond opening, and C1-N bond rearrangement. Notably, the reaction is regioselective, driven by hypervalent iodine (PIFA), and requires control over the leaving tendency of the CN group.
Q3: Are there any studies investigating the structure-activity relationship (SAR) of compounds derived from this compound?
A3: While the provided research excerpts [, , ] don't delve into specific SAR studies for this compound derivatives, they highlight the impact of structural modifications on reactivity. For instance, in the synthesis of N-aryl-δ-valerolactams, the aryl substituent on the nitrogen significantly influences the reaction outcome []. Similarly, the nature of the anthranilic acid derivative impacts the yield and purity of the resulting pyrazolo[1,5-a]quinazolin-5-ones []. Further research focusing on systematic structural modifications and their influence on activity, potency, and selectivity would be valuable.
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